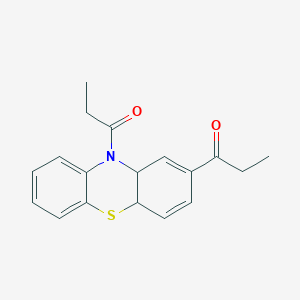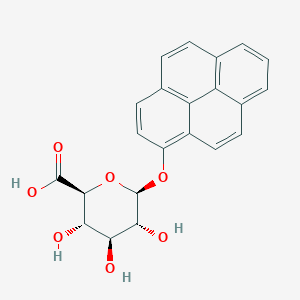
1-Hydroxypyrene Glucuronide
Vue d'ensemble
Description
1-Hydroxypyrene Glucuronide (1-OHP-G) is a glucuronide conjugate of 1-hydroxypyrene . It’s a metabolite of the carcinogen 1-hydroxypyrene . The chemical formula of 1-Hydroxypyrene Glucuronide is C22H18O7 . It’s found in human urine after exposure to coal tar and a coal-derived product .
Synthesis Analysis
1-Hydroxypyrene Glucuronide can be determined in human urine by isotope dilution with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) . After the urine sample is extracted with ethyl acetate, a portion of the aqueous phase is diluted with ammonium acetate before injection . The chromatographic separation is performed on a C18 column with a gradient elution .
Molecular Structure Analysis
The molecular structure of 1-Hydroxypyrene Glucuronide includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 51 bonds, including 33 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 1 double bond, and 19 aromatic bonds .
Chemical Reactions Analysis
The glucuronide conjugate of 1-hydroxypyrene (1-OHP-G) is a sensitive and reliable index biomarker for assessing low exposure to polycyclic aromatic hydrocarbons (PAHs) . The method for determining 1-OHP-G in human urine with UPLC-MS/MS was established and applied to evaluate the exposure level of PAHs .
Physical And Chemical Properties Analysis
The molecular weight of 1-Hydroxypyrene Glucuronide is 394.105253 g/mol . The molecule contains several functional groups, including 1 carboxylic acid (aliphatic), 4 hydroxyl groups, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .
Applications De Recherche Scientifique
Biomonitoring of Environmental PAH Exposure
1-OHP-G serves as a sensitive biomarker for assessing human exposure to polycyclic aromatic hydrocarbons (PAHs), which are environmental contaminants resulting from incomplete combustion of organic materials. It is particularly useful in evaluating the exposure levels of PAHs among populations, such as pregnant women, to understand the potential health risks associated with environmental PAH exposure .
Occupational Health Surveillance
In occupational settings, 1-OHP-G can be used to monitor workers’ exposure to PAHs, especially in industries like manufacturing, where PAHs are prevalent. Regular monitoring of 1-OHP-G levels in urine can help in implementing safety measures and reducing the risk of long-term health effects among workers .
Assessment of Dietary PAH Intake
1-OHP-G concentrations in urine can reflect dietary intake of PAHs, which can be found in smoked or chargrilled food. This application is crucial for dietary studies that aim to correlate PAH intake with health outcomes .
Public Health Studies
Public health researchers utilize 1-OHP-G levels to study the correlation between PAH exposure and various health conditions, including respiratory diseases and cancer. It helps in understanding the impact of air pollution on public health and in formulating policies to improve air quality .
Development of Reference Values for Biomonitoring
Studies involving 1-OHP-G help in establishing reference values for urinary biomarkers of PAH exposure. These reference values are essential for interpreting biomonitoring results and assessing the exposure of different populations to PAHs .
Analytical Method Development
1-OHP-G is used in the development of analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), to improve the detection and quantification of PAH metabolites in biological samples. This has significant implications for both research and clinical diagnostics .
Safety And Hazards
Orientations Futures
The development of a specific LF immunoassay for 1-Hydroxypyrene Glucuronide can enable the manufacture of a simple, rapid, and cost-effective point of use test . On-site screening will allow employers to immediately confirm safe working practice and significantly increase the efficacy of biomonitoring . An ‘app’ to support LF testing is now under development .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-pyren-1-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c23-17-18(24)20(21(26)27)29-22(19(17)25)28-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17-20,22-25H,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCREAQPYGLZLI-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912310 | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxypyrene Glucuronide | |
CAS RN |
154717-05-2 | |
| Record name | 1-Hydroxypyrene glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154717-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxypyrene β-D-Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40912310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 1-hydroxypyrene glucuronide (1-OHPG) considered a valuable biomarker for PAH exposure?
A1: 1-OHPG is a metabolite of pyrene, a common PAH found in combustion products. Measuring 1-OHPG in urine provides a reliable estimate of recent exposure to PAHs from sources like vehicle exhaust, tobacco smoke, and grilled food. [, , , , ]. This is because pyrene is readily metabolized to 1-hydroxypyrene, which is then rapidly conjugated with glucuronic acid to form 1-OHPG [].
Q2: How do 1-OHPG levels vary across different populations and exposure scenarios?
A2: Studies have revealed significant variations in 1-OHPG levels depending on factors such as geographic location, occupation, smoking status, and dietary habits. For instance, residents of Linxian, China, a region with high esophageal cancer rates and heavy coal use, exhibited elevated 1-OHPG concentrations comparable to smokers [, ]. Similarly, workers in industries with high PAH exposure, such as shipbuilding, steel plants, and waste incineration, showed significantly higher 1-OHPG levels compared to those with lower exposure [, , , , ]. These findings underscore the importance of considering individual factors when interpreting 1-OHPG levels as a biomarker of PAH exposure.
Q3: What is the significance of measuring 1-OHPG in environmental health research?
A4: 1-OHPG serves as a valuable tool for biomonitoring PAH exposure in populations, helping researchers assess the effectiveness of environmental regulations and public health interventions aimed at reducing PAH-related health risks [, ]. By monitoring 1-OHPG levels, researchers can gain insights into the extent of PAH exposure and its potential implications for human health.
Q4: How do genetic factors, specifically polymorphisms in genes encoding PAH-metabolizing enzymes, affect 1-OHPG levels?
A5: Studies have shown that genetic variations in enzymes involved in PAH metabolism, such as cytochrome P450 enzymes (CYPs) and glutathione S-transferases (GSTs), can influence 1-OHPG concentrations. Notably, polymorphisms in the CYP1B1 gene have been strongly linked to variations in urinary 1-OHPG levels [, , , ]. Individuals with certain CYP1B1 variants may exhibit altered PAH metabolism, leading to either higher or lower 1-OHPG excretion. Understanding these genetic influences is crucial for accurate interpretation of 1-OHPG as a biomarker.
Q5: What analytical methods are commonly employed for measuring 1-OHPG in urine?
A5: Several techniques are available for quantifying 1-OHPG in urine, each with its own advantages and limitations. Here are some commonly used methods:
Q6: How do researchers ensure the accuracy and reliability of 1-OHPG measurements?
A7: Rigorous quality control and method validation are crucial in 1-OHPG analysis. Researchers utilize certified reference materials, perform inter-laboratory comparisons, and assess method performance parameters like accuracy, precision, and specificity to guarantee reliable and comparable results [, ].
Q7: What is the chemical structure of 1-hydroxypyrene glucuronide?
A7: 1-Hydroxypyrene glucuronide is formed when 1-hydroxypyrene, a metabolite of pyrene, undergoes glucuronidation. This process involves the attachment of glucuronic acid to the 1-hydroxypyrene molecule. The resulting structure is a more water-soluble conjugate that can be readily excreted in urine.
Q8: What are the key spectroscopic characteristics of 1-OHPG?
A9: 1-OHPG exhibits distinct fluorescence properties. Its fluorescence spectrum is characterized by excitation and emission wavelengths that allow for its sensitive and selective detection in biological matrices like urine [, , ]. The fluorescence intensity of 1-OHPG is considerably higher than that of its parent compound, 1-hydroxypyrene, making it a more sensitive biomarker for PAH exposure [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




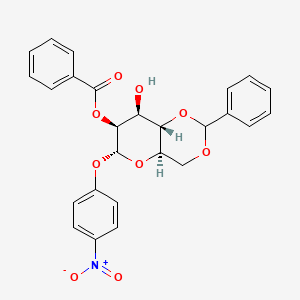
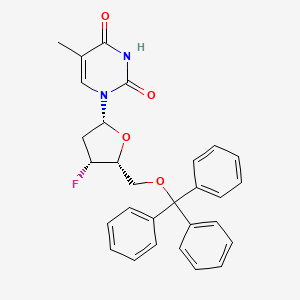
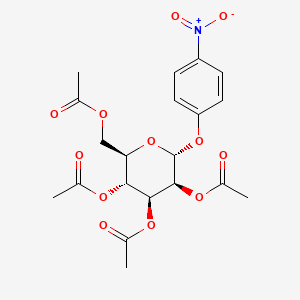
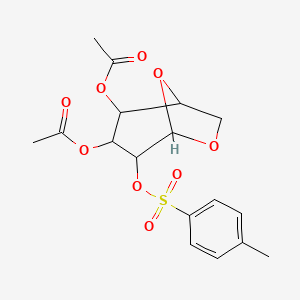

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)
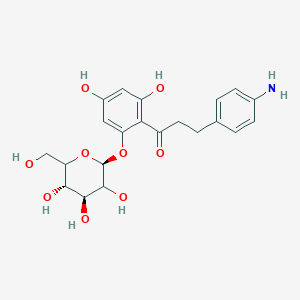

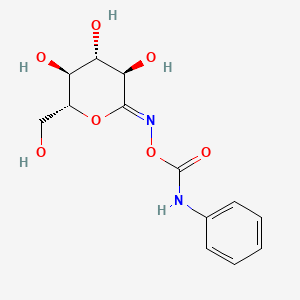

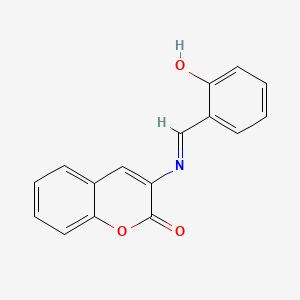
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)](/img/structure/B1140210.png)
